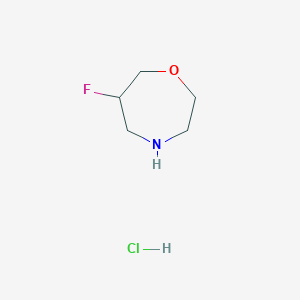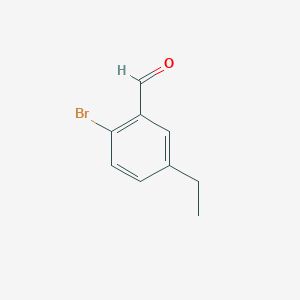
2-Bromo-5-ethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-ethylbenzaldehyde is an organic compound characterized by the presence of both an aldehyde and a bromine functional group. It is a pale yellow liquid with a distinct pungent odor. This compound is widely used in various industries, including pharmaceuticals, agriculture, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethylbenzaldehyde typically involves the bromination of 2-ethylbenzaldehyde. One common method includes the use of aluminum (III) chloride as a catalyst and bromine as the brominating agent in dichloromethane at low temperatures . The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The reaction is typically carried out in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel. The reaction mixture is maintained at specific temperatures to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: 2-Bromo-5-ethylbenzoic acid.
Reduction: 2-Bromo-5-ethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-ethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of fragrances, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom can participate in halogen bonding interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 2-Bromo-5-methylbenzaldehyde
- 2-Bromo-5-methoxybenzaldehyde
- 2-Bromo-5-chlorobenzaldehyde
Comparison: 2-Bromo-5-ethylbenzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, boiling point, and reactivity patterns. The ethyl group can also impact the compound’s biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-bromo-5-ethylbenzaldehyde |
InChI |
InChI=1S/C9H9BrO/c1-2-7-3-4-9(10)8(5-7)6-11/h3-6H,2H2,1H3 |
InChI Key |
VDLUZFBNGFMDHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13511141.png)
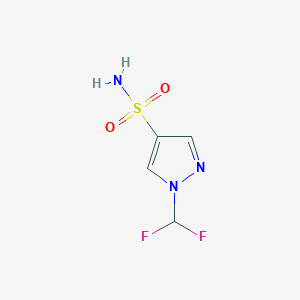

![2-(2-Nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptanehydrochloride](/img/structure/B13511159.png)

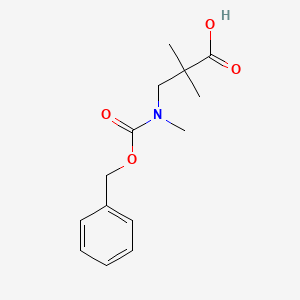
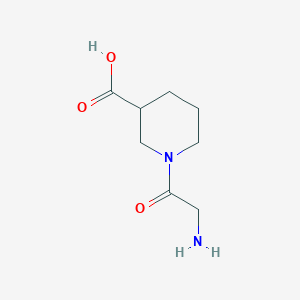

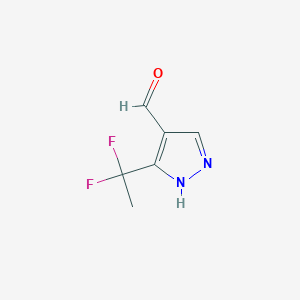
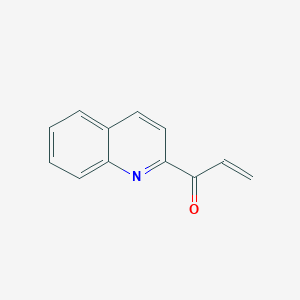

![2-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13511206.png)
![methyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13511208.png)
